1-cyclobutyl-1H-1,2,4-triazol-3-amine
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Overview
Description
1-Cyclobutyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring system with a cyclobutyl group attached to the nitrogen atom at position 1 and an amino group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of amidines with carboxylic acids, followed by subsequent cyclization with hydrazines . Another method includes the use of microwave-assisted synthesis, which involves the reaction of esters and amines under neutral conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group at position 3 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of cyclobutyl-substituted amines.
Substitution: Formation of various substituted triazole derivatives
Scientific Research Applications
1-Cyclobutyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular diseases.
Agrochemicals: The compound serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Material Science: It is used in the production of new functional materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring system can engage in hydrogen bonding and dipole interactions with biological receptors, influencing various biochemical pathways. For example, in medicinal applications, it can inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring system but differ in the position of the nitrogen atoms.
1,3,5-Trisubstituted 1,2,4-Triazoles: These compounds have additional substituents at positions 1, 3, and 5 of the triazole ring.
Uniqueness: 1-Cyclobutyl-1H-1,2,4-triazol-3-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and other applications .
Properties
CAS No. |
1799427-32-9 |
---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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